molecular formula C15H26N2O6Si B150670 2'-TBDMS-rU CAS No. 54925-71-2

2'-TBDMS-rU

Cat. No. B150670
CAS RN: 54925-71-2
M. Wt: 358.46 g/mol
InChI Key: AYQZFVZTNUOLCQ-OJAKKHQRSA-N
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Description

2’-TBDMS-rU, also known as 2’-O-(tert-Butyldimethylsilyl)uridine, is a chemical compound with the molecular formula C15H26N2O6Si . It contains 26 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms .


Synthesis Analysis

The synthesis of 2’-TBDMS-rU involves the use of the tert-butyldimethylsilyl (TBDMS) group as the 2′-hydroxyl protecting group . The synthesis of the appropriate N-protected 5′-O-(4,4′-dimethoxytrityl)-2′-O-TBDMS-ribonucleoside derivatives was reported via the controlled reactions between N-protected 5′-O-(4,4′-dimethoxytrityl)ribonucleoside derivatives and t-butyldimethylsilyl chloride in the presence .


Molecular Structure Analysis

The molecular weight of 2’-TBDMS-rU is 358.46 g/mol . The InChIKey of the compound is AYQZFVZTNUOLCQ-OJAKKHQRSA-N . The compound consists of a total of 51 bonds, including 25 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 five-membered ring, and 1 six-membered ring .


Chemical Reactions Analysis

The chemical synthesis of RNA, which includes 2’-TBDMS-rU, is based on the principle of DNA synthesis. The only difference between DNA and RNA chemical syntheses is the additional protection of the 2′-hydroxyl group of RNA .


Physical And Chemical Properties Analysis

The compound has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 5 . The Topological Polar Surface Area of the compound is 108 Ų .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)23-12-11(20)9(8-18)22-13(12)17-7-6-10(19)16-14(17)21/h6-7,9,11-13,18,20H,8H2,1-5H3,(H,16,19,21)/t9-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQZFVZTNUOLCQ-OJAKKHQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459643
Record name 2'-TBDMS-rU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-TBDMS-rU

CAS RN

54925-71-2
Record name 2'-TBDMS-rU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using the 2'-O-ALE protecting group compared to the commonly used 2'-TBDMS group in RNA synthesis?

A1: While the provided research article focuses on the novel 2'-O-ALE protecting group, it directly compares its efficiency to the 2'-TBDMS group. The research demonstrates that the 2'-O-ALE uridine phosphoramidite achieves comparable coupling yields to the 2'-TBDMS rU phosphoramidite reagent during solid-phase RNA synthesis []. This suggests that 2'-O-ALE could be a viable alternative to 2'-TBDMS, potentially offering advantages in specific situations. Further research is needed to fully compare the two protecting groups in terms of ease of synthesis, deprotection conditions, and overall impact on RNA yield and purity.

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